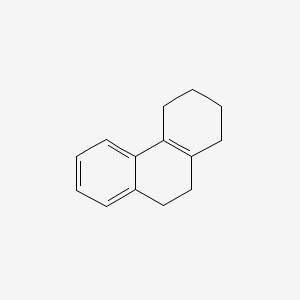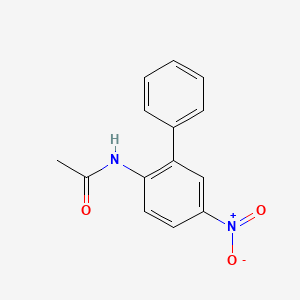
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydroacridinecarboxamide moiety, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 3,4-dichloroaniline with a suitable acridine derivative under controlled conditions. One common method involves the use of a condensation reaction where the amine group of 3,4-dichloroaniline reacts with the carboxylic acid group of the acridine derivative in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can interact with neurotransmitter receptors, making it a potential candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide include:
- N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (Diuron)
- N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)acrylamide
- N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrahydroacridinecarboxamide structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
853317-91-6 |
|---|---|
Molecular Formula |
C20H16Cl2N2O |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H16Cl2N2O/c21-15-10-9-12(11-16(15)22)23-20(25)19-13-5-1-3-7-17(13)24-18-8-4-2-6-14(18)19/h1,3,5,7,9-11H,2,4,6,8H2,(H,23,25) |
InChI Key |
GMSBVHZMBLNZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


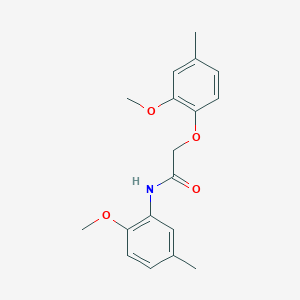
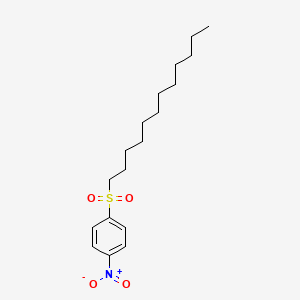

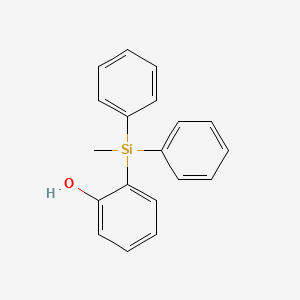





![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)


